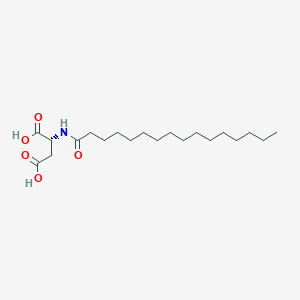
N-Hexadecanoyl-D-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecanoyl-D-aspartic acid is a compound that combines a fatty acid, hexadecanoic acid, with D-aspartic acid, an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexadecanoyl-D-aspartic acid can be synthesized through the acylation of D-aspartic acid with hexadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexadecanoic acid and the amino group of D-aspartic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization of the D-aspartic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecanoyl-D-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and D-aspartic acid.
Oxidation: The fatty acid moiety can be oxidized to produce corresponding alcohols, aldehydes, or carboxylic acids.
Substitution: The amino group of D-aspartic acid can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and D-aspartic acid.
Oxidation: Hexadecanol, hexadecanal, and hexadecanoic acid derivatives.
Substitution: Various N-substituted derivatives of D-aspartic acid.
Scientific Research Applications
N-Hexadecanoyl-D-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of N-Hexadecanoyl-D-aspartic acid involves its interaction with biological membranes. The fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. The D-aspartic acid component can interact with proteins and other biomolecules, potentially influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Dodecanoyl-D-aspartic acid: Similar structure but with a shorter fatty acid chain.
N-Octadecanoyl-D-aspartic acid: Similar structure but with a longer fatty acid chain.
N-Hexadecanoyl-L-aspartic acid: Similar structure but with the L-isomer of aspartic acid.
Uniqueness
N-Hexadecanoyl-D-aspartic acid is unique due to the specific combination of a long-chain fatty acid with the D-isomer of aspartic acid. This combination imparts distinct physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it valuable for various applications in research and industry.
Properties
CAS No. |
863199-04-6 |
|---|---|
Molecular Formula |
C20H37NO5 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2R)-2-(hexadecanoylamino)butanedioic acid |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m1/s1 |
InChI Key |
ZYJZBFYRVKLOAA-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
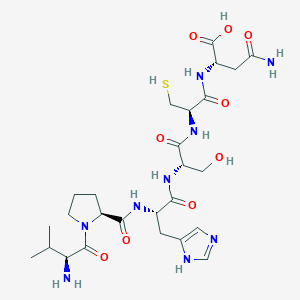
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
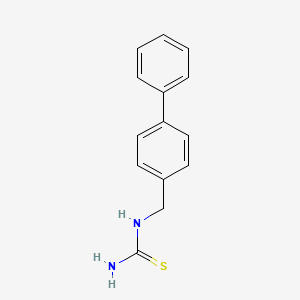
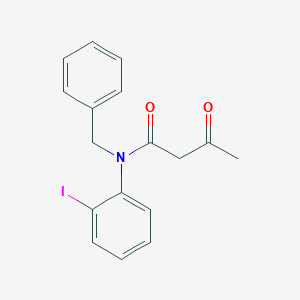
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
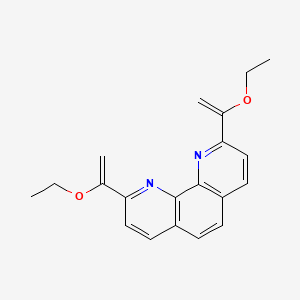
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)


![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
